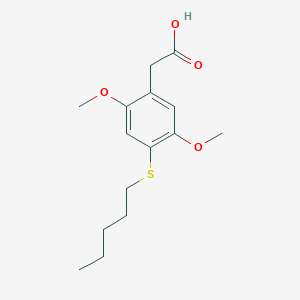

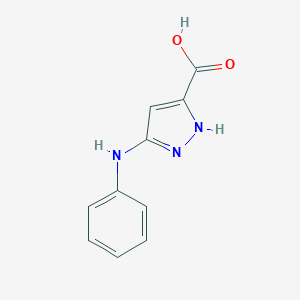

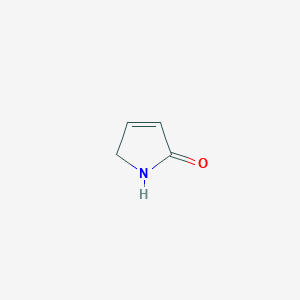

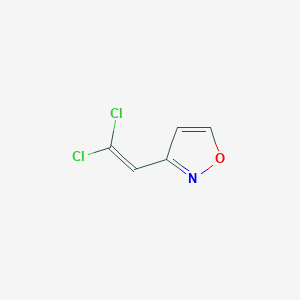

![molecular formula C14H16Cl2N4O3 B142696 1-[(4-氨甲酰吡啶-1-鎓-1-基)甲氧甲基]吡啶-1-鎓-4-甲酰胺;二氯化物 CAS No. 21260-10-6](/img/structure/B142696.png)

1-[(4-氨甲酰吡啶-1-鎓-1-基)甲氧甲基]吡啶-1-鎓-4-甲酰胺;二氯化物

描述

The compound "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses a structurally related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has been synthesized and evaluated for its potential as an antineoplastic agent. This compound features a planar methoxyphenyl ring and a 2-carboxamide substituted oxo-pyrrolidine moiety, which are connected via a sulfonyl group. The molecular structure was elucidated using X-ray analysis and AM1 molecular orbital methods, indicating the importance of such techniques in understanding the conformation and potential interactions of similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as the ones described in the papers, typically involves multiple steps, including the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. While the exact synthesis of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not detailed, the methodologies used in the synthesis of the compounds in the papers, such as the use of culture broths from Streptomyces species , could provide a starting point for the synthesis of similar complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been analyzed using techniques such as X-ray crystallography and AM1 molecular orbital methods . These techniques are crucial for determining the conformation of the molecules and understanding their three-dimensional arrangement, which is essential for predicting their reactivity and interactions with biological targets. The papers suggest that such analyses often reveal the presence of hydrogen bonding and other intermolecular interactions that can influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride", they do provide insights into the reactivity of similar compounds. For example, the presence of amide groups in the compounds suggests a potential for hydrogen bonding and nucleophilic substitution reactions . These reactions could be relevant for the compound , affecting its stability and its interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The papers indicate that related compounds exhibit properties such as solubility in water, which is facilitated by the presence of polar functional groups and hydrogen bonding capabilities . The antibacterial properties of some compounds, as seen in the second paper, also highlight the biological relevance of these molecules . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

科学研究应用

晶体结构和氢键

在 Perdih (2012) 的一项研究中,相关盐(4-氨甲酰吡啶-1-鎓 2,2,2-三氯乙酸盐)的不对称单元表现出独特的氢键和层形成。4-氨甲酰吡啶-1-鎓离子显示出轻微扭曲,使其脱离芳环平面,由于相邻酰胺基团的 N—H⋯O 氢键,形成平行于 ac 平面的层 (Perdih,2012)。

多晶型行为

Lombard、Haynes 和 Roex (2017) 探索了有机两性离子的固态行为,包括与本例化合物结构相似的化合物。他们发现了该化合物的两种构象多晶型物,表现出独特的结晶行为,并且没有观察到多晶型物之间的可观转化。这项研究表明相关化合物中潜在的多晶型稳定性 (Lombard 等,2017)。

作为激酶抑制剂的潜力

Schroeder 等人 (2009) 发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺(与目标化合物具有结构相似性)是有效且选择性的 Met 激酶抑制剂。这意味着在靶向特定激酶方面具有潜在的治疗应用 (Schroeder 等,2009)。

在氨基吡咯合成中的应用

Khlebnikov 等人 (2018) 描述了使用与本例化合物相似的含三氟甲基的构建模块合成三氟甲基取代的氨基吡咯。这突出了其在合成有机化学中的潜在用途 (Khlebnikov 等,2018)。

作为 Rho 激酶抑制剂

Wei 等人 (2016) 开发了一种新型 Rho 激酶抑制剂,N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐,展示了吡啶衍生物在治疗中枢神经系统疾病方面的潜力。这表明类似化合物在药理学中可能的应用 (Wei 等,2016)。

吡啶衍生物的合成

Song (2007) 专注于合成 2-氯-N-(2-氯-4-甲基吡啶-3-基)吡啶-3-甲酰胺,阐述了可用于合成结构相似的化合物的技术 (Song,2007)。

抗结核和抗菌活性

Bodige 等人 (2019) 合成了吡咯并[3,2-b]吡啶-3-甲酰胺连接的 2-甲氧基吡啶衍生物,并评估了它们的抗结核和抗菌活性。这项研究强调了吡啶衍生物的潜在生物医学应用 (Bodige 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBTXFMGMWPELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

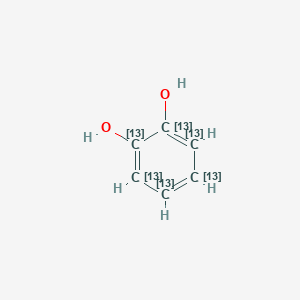

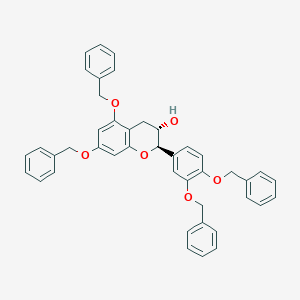

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)